bd750
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BD750 is a benzothiazole derivative known for its potent immunosuppressive properties. It has been extensively studied for its ability to inhibit T cell proliferation by affecting the Janus kinase 3 (JAK3) and signal transducer and activator of transcription 5 (STAT5) signaling pathway . This compound has shown promise in the development of new immunosuppressants for preventing graft rejection and treating autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
BD750 is synthesized through a series of chemical reactions involving benzothiazole derivatives. The specific synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general process involves the formation of the benzothiazole ring followed by functionalization to achieve the desired immunosuppressive properties .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product. The compound is typically produced in powder form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .
Chemical Reactions Analysis
Types of Reactions
BD750 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the benzothiazole ring.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to enhance its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Dimethyl sulfoxide (DMSO): Used as a solvent for dissolving the compound.
Various Catalysts: Employed to facilitate specific reactions and improve yield
Major Products Formed
The major products formed from the reactions involving this compound are typically derivatives with enhanced immunosuppressive properties. These derivatives are further tested for their efficacy in inhibiting T cell proliferation and other biological activities .
Scientific Research Applications
BD750 has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound for the development of new immunosuppressants.
Biology: Studied for its effects on T cell proliferation and immune response modulation.
Medicine: Potentially used in the treatment of autoimmune diseases and prevention of graft rejection.
Industry: Employed in the production of immunosuppressive drugs and related compounds
Mechanism of Action
BD750 exerts its effects by inhibiting the JAK3/STAT5 signaling pathway. This pathway is crucial for the proliferation and differentiation of T cells. By inhibiting this pathway, this compound induces cell cycle arrest at the G0/G1 phase in activated T cells, thereby preventing their proliferation. The compound specifically inhibits the phosphorylation of STAT5, which is essential for the activation of downstream signaling molecules .
Comparison with Similar Compounds
BD750 is unique among benzothiazole derivatives due to its potent immunosuppressive properties and specific inhibition of the JAK3/STAT5 pathway. Similar compounds include:
BD751: Another benzothiazole derivative with similar immunosuppressive properties but different molecular targets.
BD752: Known for its broader range of biological activities, including anti-inflammatory effects
This compound stands out due to its high specificity and efficacy in inhibiting T cell proliferation without causing significant cytotoxicity .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHPPCZZXKXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892686-59-8 |
Source
|
Record name | 892686-59-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.